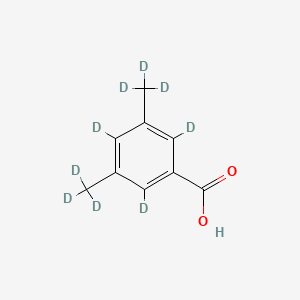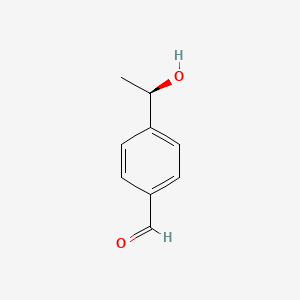
1-Oxobakkenolide S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxobakkenolide S is a sesquiterpenoid compound with the molecular formula C15H20O4 and a molecular weight of 264.32. It is isolated from the roots of Petasites formosanus, a plant known for its medicinal properties. This compound is characterized by its unique spiro structure, which contributes to its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-Oxobakkenolide S has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a lead compound in drug discovery
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxobakkenolide S can be synthesized through various chemical reactions involving the formation of its spiro structure. One common method involves the cyclization of precursor molecules under specific conditions to form the spiro ring system. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Petasites formosanus roots. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxobakkenolide S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Wirkmechanismus
The mechanism of action of 1-Oxobakkenolide S involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The compound’s unique spiro structure allows it to bind effectively to these targets, thereby influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Bakkenolide A (CAS 19906-72-0)
- Bakkenolide III (CAS 24909-95-3)
- Bakkenolide B (CAS 18455-98-6)
- Bakkenolide IIIa (CAS 915289-60-0)
- Bakkenolide D (CAS 18456-03-6)
- Bakkenolide Db (CAS 226711-23-5)
- Glochicoccin D (CAS 927812-23-5)
- Muscone (CAS 541-91-3)
- Officinaruminane B (CAS 1246282-67-6)
Comparison: 1-Oxobakkenolide S stands out due to its unique spiro structure, which is not commonly found in other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications. While other bakkenolides share some structural similarities, the specific arrangement of atoms and functional groups in this compound gives it unique properties that are of particular interest in scientific research and drug development .
Eigenschaften
IUPAC Name |
3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPYCDJQTAYYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)

